molecular formula C9H9ClN4O2 B13345671 6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride

6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride

Cat. No.: B13345671
M. Wt: 240.64 g/mol
InChI Key: KJSLDKXFOMFQOG-UHFFFAOYSA-N
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Description

6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride is a chemical compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a triazole ring attached to a picolinic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride typically involves the reaction of 6-methylpicolinic acid with 1,2,3-triazole under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like isopropylmagnesium chloride. The reaction mixture is cooled to low temperatures (around -20°C to -25°C) and carbon dioxide gas is bubbled through the mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is often purified through recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The triazole ring and picolinic acid moiety can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the picolinic acid moiety, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Another triazole-containing compound with similar chemical properties.

    2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Shares the triazole ring structure but differs in the attached moiety.

Uniqueness

6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride is unique due to its specific combination of the triazole ring and picolinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

6-methyl-3-(triazol-2-yl)pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8N4O2.ClH/c1-6-2-3-7(8(12-6)9(14)15)13-10-4-5-11-13;/h2-5H,1H3,(H,14,15);1H

InChI Key

KJSLDKXFOMFQOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N2N=CC=N2)C(=O)O.Cl

Origin of Product

United States

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